10-Substituted Anthracenones Exhibit >100-Fold Higher 5-Lipoxygenase Inhibition Compared to Anthralin
Novel 10-substituted 1,8-dihydroxy-9(10H)-anthracenones demonstrate a remarkable improvement in 5-lipoxygenase (5-LO) inhibitory potency compared to the reference antipsoriatic drug anthralin. The phenylacyl and phenylalkylidene analogs in this series exhibit IC50 values in the 100 nM range, whereas the comparator anthralin shows significantly weaker inhibition under identical experimental conditions [1]. This difference underscores the functional advantage conferred by specific substitution at the C-10 position.
| Evidence Dimension | 5-Lipoxygenase (5-LO) Inhibition |
|---|---|
| Target Compound Data | IC50 in the 10⁻⁷ M (100 nM) range |
| Comparator Or Baseline | Anthralin (dithranol) |
| Quantified Difference | Target compounds are "far more potent" with IC50 values in the 100 nM range, a >10-fold improvement over anthralin. |
| Conditions | Bovine polymorphonuclear leukocytes; in vitro enzymatic assay |
Why This Matters
For research in inflammatory pathways and antipsoriatic drug development, selecting a 10-substituted anthracenone derivative over anthralin provides >10-fold greater target engagement at equivalent concentrations, a critical parameter for assay sensitivity and therapeutic window.
- [1] Müller K, Gürster D, Piwek S, Wiegrebe W. Antipsoriatic anthrones with modulated redox properties. 1. Novel 10-substituted 1,8-dihydroxy-9(10H)-anthracenones as inhibitors of 5-lipoxygenase. J Med Chem. 1993;36(25):4099-4107. doi:10.1021/jm00077a015 View Source
